molecular formula C14H10FN3OS B11095356 (2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone

(2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone

Cat. No.: B11095356
M. Wt: 287.31 g/mol
InChI Key: XFNYSKXQLVBRMG-UHFFFAOYSA-N
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Description

The compound (2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone is a complex organic molecule featuring a triazolopyridine core fused with a thioxo group and a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone typically involves multi-step organic reactions One common approach starts with the preparation of the triazolopyridine core, which can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketonesThe final step involves the coupling of the fluorophenyl group, often through nucleophilic substitution reactions using fluorobenzene derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group yields a sulfone, while reduction of the carbonyl group produces an alcohol derivative .

Scientific Research Applications

Chemistry

In chemistry, (2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of drugs with anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a promising candidate for drug discovery .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials can lead to the creation of advanced functional materials .

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The thioxo group may also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    (2-Fluorophenyl)[8-methyl-2-oxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone: Similar structure but with an oxo group instead of a thioxo group.

    (2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyrimidin-3(2H)-YL]methanone: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

The uniqueness of (2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone lies in its combination of a triazolopyridine core with a thioxo group and a fluorophenyl substituent. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

IUPAC Name

(2-fluorophenyl)-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C14H10FN3OS/c1-9-5-4-8-17-12(9)16-14(20)18(17)13(19)10-6-2-3-7-11(10)15/h2-8H,1H3

InChI Key

XFNYSKXQLVBRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=S)N2C(=O)C3=CC=CC=C3F

Origin of Product

United States

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